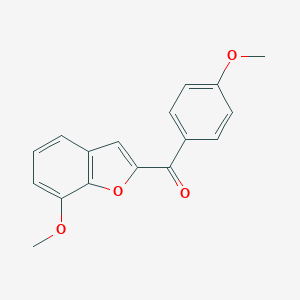

(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone” is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C16H12O3 .Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions. For example, 2-Acetyl-7-methoxybenzofuran has been used as a reagent for the preparation of 2-ethylbenzofuran derivatives .Applications De Recherche Scientifique

Synthesis and Biological Activity

Adenosine Receptor Antagonists : Methoxy substituted 2-benzoyl-1-benzofuran derivatives, including compounds closely related to "(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone", have been synthesized and evaluated for their affinity towards adenosine A1 and A2A receptors. These compounds show potential as lead compounds for the development of novel adenosine receptor antagonists with applications in various neurological disorders (H. D. Janse van Rensburg et al., 2019).

Antimicrobial Activity : Derivatives of benzofuran methanones have been synthesized and tested for their antibacterial and antifungal activities. These studies highlight the antimicrobial potential of benzofuran derivatives, suggesting their use in developing new antimicrobial agents (D. Ashok et al., 2017).

Antioxidant Properties : Some benzofuran derivatives exhibit significant antioxidant activity, indicating their potential use in preventing oxidative stress-related diseases. This research paves the way for the development of benzofuran-based antioxidants (S. Rashmi et al., 2014).

Chemical Synthesis and Characterization

Synthesis Techniques : Research has focused on developing efficient synthesis methods for benzofuran derivatives. Techniques such as solvent-free microwave-assisted synthesis and reactions under conventional conditions have been explored to enhance the synthesis process, making it more environmentally friendly and cost-effective (B. Umesha et al., 2018).

Chemical Modification and Properties : Studies have also delved into the chemical modification of benzofuran derivatives to control their spectroscopic, optical, and conductivity properties. This research is crucial for the application of these compounds in materials science, particularly in the development of semiconductors and other electronic materials (D. Coskun et al., 2022).

Mécanisme D'action

Orientations Futures

Benzofuran compounds, due to their diverse pharmacological activities, have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring the therapeutic potential of these compounds in various diseases, improving their synthesis methods, and understanding their mechanisms of action in greater detail.

Propriétés

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-8-6-11(7-9-13)16(18)15-10-12-4-3-5-14(20-2)17(12)21-15/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJYEUDUEZSJHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219371 |

Source

|

| Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477848-12-7 |

Source

|

| Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione](/img/structure/B512743.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512750.png)

![3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1',2':1,2]azepino[3,4-b]indol-4-one](/img/structure/B512754.png)

![6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B512756.png)

![3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B512758.png)

![2'-Amino-4,4'-dimethoxy[1,1'-biphenyl]-2-ylamine](/img/structure/B512774.png)